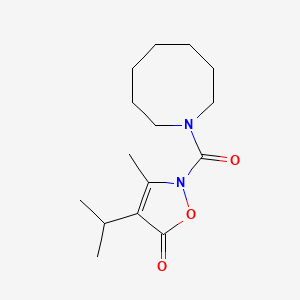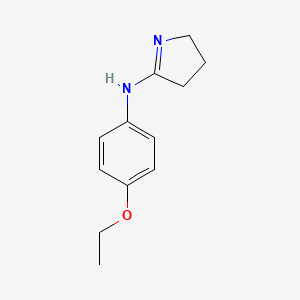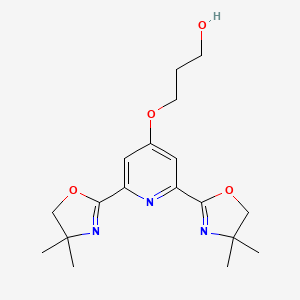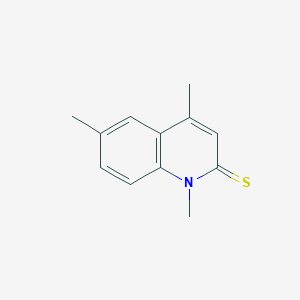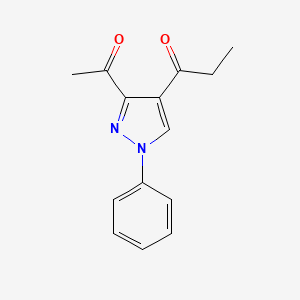![molecular formula C12H13ClN2O3S B12883707 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 89102-57-8](/img/structure/B12883707.png)
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a chloromethyl group, and a sulfonamide group
Métodos De Preparación
The synthesis of 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of an α-haloketone with an amide can yield the oxazole ring.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, such as the Blanc reaction, which involves the reaction of formaldehyde and hydrochloric acid with an aromatic compound.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the corresponding sulfonyl chloride with a dimethylamine.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, potentially converting the chloromethyl group to a carboxyl group. Reduction reactions can also modify the functional groups present.
Cyclization and Ring-Opening Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures or undergo ring-opening reactions under specific conditions .
Aplicaciones Científicas De Investigación
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial or anticancer agent.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.
Materials Science: The compound’s functional groups can be utilized in the design and synthesis of novel materials with specific properties, such as polymers or catalysts
Mecanismo De Acción
The mechanism of action of 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring and sulfonamide group are known to interact with biological macromolecules, potentially disrupting key biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide include:
Linezolid: An oxazolidinone antibacterial agent with a similar oxazole ring structure.
Tedizolid: Another oxazolidinone with enhanced antibacterial activity.
Contezoid: A newer oxazolidinone derivative with potential clinical applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities. The presence of the chloromethyl and sulfonamide groups in this compound may confer unique properties and applications .
Propiedades
Número CAS |
89102-57-8 |
|---|---|
Fórmula molecular |
C12H13ClN2O3S |
Peso molecular |
300.76 g/mol |
Nombre IUPAC |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H13ClN2O3S/c1-15(2)19(16,17)10-5-3-9(4-6-10)11-8-14-12(7-13)18-11/h3-6,8H,7H2,1-2H3 |
Clave InChI |
PSCFHSPHSPPZAP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


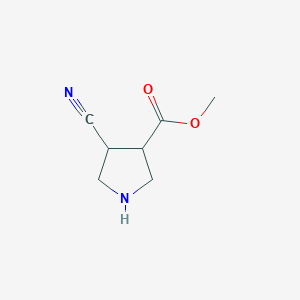

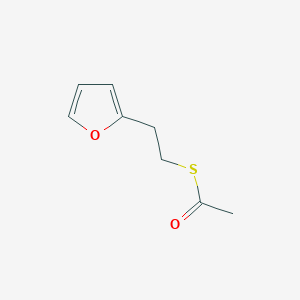
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
